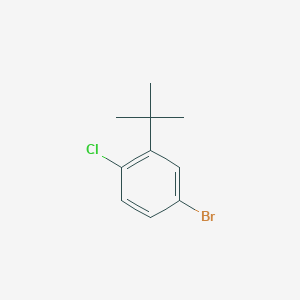

4-Bromo-2-(tert-butyl)-1-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-tert-butyl-1-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJUINLBFDQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-(tert-butyl)-1-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(tert-butyl)-1-chlorobenzene is a substituted aromatic hydrocarbon of significant interest in the field of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to a chlorine atom and para to a bromine atom, presents both steric and electronic features that can be strategically exploited in the design of novel molecules. This guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, and foreseeable applications, particularly as a building block in the development of new pharmaceutical agents. The structural arrangement of a bulky tert-butyl group alongside two different halogen atoms offers multiple reaction sites for further chemical transformations, making it a versatile intermediate.

Chemical Identity and Properties

The fundamental identification and key physicochemical properties of this compound are summarized below. It is important to note that while some properties are computationally derived, they provide a valuable starting point for experimental design.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 1251032-65-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrCl | [1] |

| Molecular Weight | 247.56 g/mol | [1] |

| IUPAC Name | 1-Bromo-4-(tert-butyl)-2-chlorobenzene | [1] |

| Synonyms | Benzene, 1-bromo-2-chloro-4-(1,1-dimethylethyl)- | [1] |

| Computed XLogP3 | 4.9 | [1] |

| Purity (typical) | ≥96% | Not specified in search results |

| Appearance | Not specified | Not specified in search results |

| Boiling Point | Not specified | Not specified in search results |

| Melting Point | Not specified | Not specified in search results |

| Density | Not specified | Not specified in search results |

Strategic Synthesis

The synthesis of this compound can be approached through several logical pathways, leveraging established electrophilic aromatic substitution reactions. The directing effects of the substituents on the benzene ring are the paramount consideration in designing a viable synthetic route.

Logical Synthesis Pathway:

A plausible synthetic strategy would involve a multi-step process starting from a readily available substituted benzene. The order of introduction of the functional groups is critical to achieve the desired isomeric product.

Figure 1: Proposed Synthesis Workflow. This diagram illustrates a potential two-step synthesis of this compound starting from chlorobenzene.

Step-by-Step Methodology:

-

Friedel-Crafts Alkylation of Chlorobenzene:

-

Rationale: The initial step involves the introduction of the tert-butyl group onto the chlorobenzene ring. The chloro group is an ortho-, para-director. Due to the steric hindrance of the chloro group, the bulky tert-butyl group will predominantly add to the para position, yielding 4-tert-butyl-1-chlorobenzene.

-

Protocol:

-

To a stirred solution of chlorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Cool the mixture in an ice bath.

-

Slowly add tert-butyl chloride (2-chloro-2-methylpropane).

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction by carefully adding water or dilute hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the resulting 4-tert-butyl-1-chlorobenzene by distillation or chromatography. A patent for a similar synthesis of 4-tert-butyl-1-chlorobenzene suggests using a complex acid catalyst, HAlCl4, formed from the reaction of hydrogen chloride with aluminum chloride[1].

-

-

-

Electrophilic Bromination of 4-tert-Butyl-1-chlorobenzene:

-

Rationale: The second step is the bromination of the intermediate. Both the chloro and tert-butyl groups are ortho-, para-directors. The para position is blocked by the tert-butyl group. The directing influence of both groups will therefore favor the substitution of bromine at one of the ortho positions relative to the chloro group. The tert-butyl group's steric bulk will likely direct the incoming bromine to the less hindered ortho position, which is also ortho to the tert-butyl group.

-

Protocol:

-

Dissolve 4-tert-butyl-1-chlorobenzene in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Add a catalytic amount of iron filings or iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) to the mixture, maintaining a controlled temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Wash the reaction mixture with a solution of sodium bisulfite to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer and remove the solvent.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

-

Applications in Drug Development and Medicinal Chemistry

Halogenated aromatic compounds are pivotal building blocks in the synthesis of pharmaceuticals. The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While direct applications of this compound in marketed drugs are not explicitly documented, its structure suggests its utility as a versatile intermediate.

Potential Roles:

-

Scaffold for Complex Molecules: The bromine and chlorine atoms provide orthogonal handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the sequential and selective introduction of different functional groups, enabling the construction of complex molecular architectures. Aromatic halides are frequently utilized as precursors for creating intricate molecular frameworks in modern drug design[2].

-

Modulation of Physicochemical Properties: The tert-butyl group imparts significant lipophilicity, which can enhance membrane permeability. The halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

-

Intermediate for Bioactive Compounds: This compound can serve as a precursor for synthesizing molecules with potential therapeutic activities, such as kinase inhibitors or enzyme regulators[2]. For instance, related 4-bromo-2-chlorophenyl-based compounds have shown in vitro inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria[3].

Analytical Characterization (Predicted)

Detailed experimental spectral data for this compound is not widely available. However, based on its structure, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - A singlet for the tert-butyl protons (~1.3 ppm).- Three signals in the aromatic region (7.0-7.6 ppm), likely exhibiting complex splitting patterns due to ortho and meta coupling. |

| ¹³C NMR | - Two signals for the tert-butyl group (quaternary carbon and methyl carbons).- Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached halogens and the electron-donating effect of the tert-butyl group. |

| IR Spectroscopy | - C-H stretching vibrations for the aromatic and aliphatic protons.- C=C stretching vibrations in the aromatic region (1400-1600 cm⁻¹).- Characteristic C-Br and C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Experimental Protocol for Analytical Characterization:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, the sample can be analyzed as a neat liquid or a KBr pellet if solid. For mass spectrometry, the sample can be introduced directly or via a GC inlet.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) to observe the molecular ion and fragmentation patterns.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions.

GHS Hazard Statements (Predicted based on similar compounds):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with considerable potential in synthetic and medicinal chemistry. Its unique substitution pattern offers a platform for the strategic development of complex molecules. While detailed experimental data for this specific compound is limited in publicly accessible literature, its properties and reactivity can be reasonably inferred from the behavior of analogous structures. Further empirical investigation into its physical properties, reactivity, and biological activity is warranted to fully unlock its potential in drug discovery and materials science.

References

-

PubChem. 1-Bromo-4-(tert-butyl)-2-chlorobenzene. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis method of 4-tert-butyl-1-chlorobenzene. CN102976885A.

-

Knowledge. What are the applications of 2-Bromo-4-tert-butyl-1-iodo-benzene?. [Link]

-

NIH. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-bromo-2-(tert-butyl)-1-chlorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-bromo-2-(tert-butyl)-1-chlorobenzene, a substituted aromatic compound with potential applications in the development of novel pharmaceuticals and advanced materials. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will explore two primary synthetic routes: the electrophilic bromination of 2-tert-butylchlorobenzene and the Sandmeyer reaction of 4-bromo-2-tert-butylaniline. The guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the strategic considerations for each approach.

Introduction

This compound is a polysubstituted benzene derivative characterized by a specific arrangement of a bromine atom, a tert-butyl group, and a chlorine atom on the aromatic ring. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis. The strategic placement of these functional groups allows for selective downstream modifications, rendering it a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. This guide will provide a detailed exploration of the most viable synthetic strategies for the preparation of this important compound.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests two logical disconnection points, leading to two primary synthetic strategies.

Caption: Workflow for the electrophilic bromination of 2-tert-butylchlorobenzene.

Experimental Protocol

While a specific protocol for the bromination of 2-tert-butylchlorobenzene is not readily available in the reviewed literature, a general procedure can be adapted from similar reactions involving the bromination of substituted benzenes. [1][2] Materials:

-

2-tert-butylchlorobenzene

-

Bromine (Br₂)

-

Anhydrous ferric bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2-tert-butylchlorobenzene (1.0 eq) in dichloromethane.

-

Add anhydrous ferric bromide (0.05 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium sulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Advantages and Disadvantages

| Advantages | Disadvantages |

| Direct and convergent synthetic route. | Potential for the formation of isomeric byproducts, although likely minimal. |

| Readily available starting material. | Handling of bromine, which is highly corrosive and toxic, requires caution. |

| Well-established and understood reaction mechanism. | The reaction may require careful optimization of conditions to achieve high yields. |

Pathway 2: Sandmeyer Reaction of 4-bromo-2-tert-butylaniline

Mechanistic Considerations

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl amines. [3][4]The reaction proceeds in two main steps: diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a halide, catalyzed by a copper(I) salt. [5] In this pathway, 4-bromo-2-tert-butylaniline is first converted to its corresponding diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl) to introduce the chlorine atom at position 1, with the concomitant release of nitrogen gas.

Caption: Workflow for the Sandmeyer reaction of 4-bromo-2-tert-butylaniline.

Synthesis of the Precursor: 4-bromo-2-tert-butylaniline

The starting material, 4-bromo-2-tert-butylaniline, can be synthesized from 2-tert-butylaniline via electrophilic bromination. The amino group is a strongly activating, ortho-, para-director. To achieve selective monobromination at the para-position and to prevent oxidation of the amino group, it is often protected as an acetamide prior to bromination. The protecting group can then be removed by hydrolysis. [6]However, direct bromination of anilines can also be achieved under controlled conditions. [7][8]

Experimental Protocol

The following is a general procedure for the Sandmeyer reaction, adapted from established protocols. [5] Materials:

-

4-bromo-2-tert-butylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Beaker

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

Step 1: Diazotization

-

In a beaker, prepare a solution of 4-bromo-2-tert-butylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 15-30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction mixture can be gently heated to ensure complete decomposition of the diazonium salt.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High regioselectivity, as the position of the chloro group is predetermined. | Multi-step synthesis, requiring the preparation of the aniline precursor. |

| Avoids the use of elemental bromine. | Diazonium salts can be unstable and potentially explosive if allowed to dry. |

| Generally provides good yields. | The reaction requires careful temperature control. |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, including the chemical shifts and coupling constants of the aromatic protons and the signals for the tert-butyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the aromatic C-H and C-C bonds, as well as the C-Br and C-Cl bonds.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood.

-

Ferric bromide and Aluminum chloride: Corrosive and moisture-sensitive.

-

Hydrochloric acid: Corrosive and causes severe burns.

-

Sodium nitrite: Toxic and an oxidizing agent.

-

Diazonium salts: Potentially explosive, especially when dry. They should be kept in solution and at low temperatures.

-

Organic solvents: Flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has outlined two robust synthetic pathways for the preparation of this compound. The choice between electrophilic bromination of 2-tert-butylchlorobenzene and the Sandmeyer reaction of 4-bromo-2-tert-butylaniline will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling hazardous reagents. Both routes offer a viable means of accessing this valuable synthetic intermediate. Careful execution of the experimental procedures and adherence to safety protocols are essential for the successful synthesis and purification of the target compound.

References

- Vertex AI Search. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Accessed January 19, 2026.

- Doc Brown's Chemistry. Aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. Accessed January 19, 2026.

- ChemicalBook. 2-Bromo-4-tert-butylaniline synthesis. Accessed January 19, 2026.

- Royal Society of Chemistry. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Accessed January 19, 2026.

- JoVE. Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Accessed January 19, 2026.

- National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Accessed January 19, 2026.

- PrepChem.com. Synthesis of 4-tert-butylchlorobenzene. Accessed January 19, 2026.

- Organic Chemistry Portal. Sandmeyer Reaction. Accessed January 19, 2026.

- Chemistry LibreTexts.

- YouTube. 4 bromoaniline : Organic Synthesis. Accessed January 19, 2026.

- YouTube. Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Accessed January 19, 2026.

- Google Patents. Production process for synthesizing 4-bromo-2-methylaniline. Accessed January 19, 2026.

- Google Patents. Synthesis method of 4-tert-butyl-1-chlorobenzene. Accessed January 19, 2026.

- National Institutes of Health. 4-Bromo-2-tert-butylaniline. Accessed January 19, 2026.

- National Institutes of Health. 2-Bromo-4-(tert-butyl)aniline. Accessed January 19, 2026.

- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Accessed January 19, 2026.

- Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Accessed January 19, 2026.

- Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Accessed January 19, 2026.

- Google Patents. Process for the production of substituted bromobenzenes. Accessed January 19, 2026.

- ChemicalBook. 2-Bromo-4-tert-butylaniline. Accessed January 19, 2026.

- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Accessed January 19, 2026.

- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Accessed January 19, 2026.

- ResearchGate. The bromination of 1,4-Di-tert.Butylbenzene: Synthesis of 1,4-di-tert.butyl-2-bromobenzene and some tert.butyl-dibromobenzenes. Accessed January 19, 2026.

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Accessed January 19, 2026.

- Tokyo Chemical Industry Co., Ltd. TCI Practical Example: Sandmeyer Reaction Using tBuONO. Accessed January 19, 2026.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. 2-Bromo-4-tert-butylaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]

Physical and chemical properties of 4-bromo-2-(tert-butyl)-1-chlorobenzene

An In-depth Technical Guide to 4-Bromo-2-(tert-butyl)-1-chlorobenzene

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, reactivity, synthesis, and safety considerations, establishing its role as a versatile intermediate in modern organic synthesis.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic hydrocarbon. Its structure, featuring a bulky tert-butyl group and two different halogen atoms (bromine and chlorine) at specific positions, imparts a unique combination of steric and electronic properties. This distinct substitution pattern makes it a valuable building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The strategic placement of the bromo and chloro groups allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern drug discovery.[1]

The CAS number for this compound is 1020717-87-6.[2] It is important to distinguish this isomer from its structural relatives, such as 1-Bromo-4-(tert-butyl)-2-chlorobenzene (CAS 1251032-65-1), as the differing substitution patterns lead to distinct reactivity and physical properties.[3][4]

Physicochemical and Spectroscopic Profile

A precise understanding of the physical and analytical characteristics of a compound is fundamental to its application in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. Note that experimentally determined data for this specific isomer is limited; therefore, some properties are estimated based on structurally similar compounds.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1020717-87-6 | [2] |

| Molecular Formula | C₁₀H₁₂BrCl | [5] |

| Molecular Weight | 247.56 g/mol | [5] |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred |

| Storage | Sealed in dry, room temperature conditions | [3] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural fingerprint for a molecule. The following sections detail the expected spectral characteristics for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group. The aromatic region should display three signals corresponding to the protons on the benzene ring. Their chemical shifts and coupling patterns will be influenced by the surrounding substituents. The tert-butyl group will appear as a sharp singlet, integrating to nine protons, typically in the upfield region (around 1.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The tert-butyl group will have two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The aromatic region will display six signals for the benzene ring carbons, with their chemical shifts influenced by the attached halogen and alkyl groups. Spectroscopic data for the related isomer, 1-bromo-4-tert-butylbenzene, can provide a useful reference for expected chemical shift ranges.[6][7]

The mass spectrum of this compound is particularly informative due to the presence of both chlorine and bromine, which have characteristic isotopic signatures.[8]

-

Chlorine Isotopes: Naturally occurring chlorine consists of ³⁵Cl (75% abundance) and ³⁷Cl (25% abundance), leading to a characteristic M and M+2 peak pattern with a ~3:1 intensity ratio for any fragment containing a chlorine atom.[9]

-

Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~1:1 ratio). This results in M and M+2 peaks of almost equal intensity for any bromine-containing fragment.[10]

For this compound, the molecular ion region will exhibit a complex cluster of peaks due to the combination of these isotopes. The most prominent peaks will be at M, M+2, and M+4, with a characteristic intensity ratio that confirms the presence of one bromine and one chlorine atom.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its substituents.

-

Electronic Effects : The tert-butyl group is an electron-donating group (activating) through induction, which tends to increase electron density on the aromatic ring. Conversely, the chlorine and bromine atoms are electron-withdrawing through induction but can donate electron density through resonance. Overall, halogens are considered deactivating groups but are ortho-, para-directing for electrophilic aromatic substitution.[11][12]

-

Steric Hindrance : The bulky tert-butyl group at position 2 sterically hinders the adjacent positions (1-chloro and 3-H), influencing the regioselectivity of incoming reagents.

-

Differential Halogen Reactivity : The C-Br bond is generally more reactive than the C-Cl bond in many reactions, such as metal-halogen exchange and various palladium-catalyzed cross-coupling reactions. This differential reactivity is a key feature that allows for selective, stepwise synthesis, making this molecule a valuable synthetic intermediate.[13]

// This part is conceptual. You would need to overlay these nodes on an actual image of the molecule for a real diagram. // For this text-based representation, the connections are implied. } end_dot Fig 2. Key Reactive Sites and Influences

Synthesis and Applications

Synthetic Pathways

While specific, published routes for this compound are not abundant in open literature, its synthesis can be logically derived from established aromatic chemistry principles. A plausible approach involves the Friedel-Crafts alkylation of a bromochlorobenzene precursor. For instance, the reaction of 1-bromo-3-chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield a mixture of isomers, from which the desired product could be isolated. The synthesis of the related 4-tert-butyl-1-chlorobenzene from chlorobenzene and chloro-2-methylpropane provides a procedural template for such a reaction.[14]

Alternatively, a multi-step sequence starting from a substituted aniline via a Sandmeyer reaction is a classic and reliable method for introducing halogens at specific positions on an aromatic ring.[15]

Applications in Drug Discovery and Development

Halogenated aromatic compounds are ubiquitous in medicinal chemistry. The introduction of halogens can modulate a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[16] this compound serves as a key intermediate for building more complex molecular architectures. Its utility lies in its capacity for selective functionalization. For example, the bromo position can be selectively targeted for Suzuki, Stille, or Sonogashira coupling reactions, leaving the chloro group intact for subsequent transformations. This stepwise approach is invaluable for constructing libraries of compounds for screening in drug discovery programs.

Safety and Handling

As with all halogenated aromatic hydrocarbons, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.[17]

-

Hazards : Halogenated aromatic compounds can cause skin and eye irritation.[18][19] Prolonged or repeated exposure may lead to more severe health effects.[17] On combustion, they can produce toxic and corrosive gases such as hydrogen chloride and hydrogen bromide.[20]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

-

Disposal : Waste should be handled as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol: Analogous Synthesis via Friedel-Crafts Alkylation

This section provides a representative, step-by-step protocol for the synthesis of 4-tert-butyl-1-chlorobenzene, which illustrates the core chemical principles applicable to the synthesis of the title compound.[14]

Objective: To synthesize 4-tert-butyl-1-chlorobenzene via Friedel-Crafts alkylation of chlorobenzene.

Materials:

-

Chlorobenzene

-

tert-Butyl chloride (2-chloro-2-methylpropane)

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (or other suitable solvent)

Procedure:

-

Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the apparatus is dry.

-

Charge the flask with chlorobenzene and anhydrous aluminum chloride in a suitable solvent like dichloromethane.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add tert-butyl chloride dropwise from the dropping funnel to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield the desired 4-tert-butyl-1-chlorobenzene.

Conclusion

This compound is a synthetically valuable intermediate characterized by its unique substitution pattern. The interplay of steric and electronic effects, combined with the differential reactivity of its two halogen atoms, provides chemists with a powerful tool for the regioselective construction of complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is essential for its effective application in the fields of pharmaceutical and materials science research.

References

A comprehensive list of sources is provided to support the claims and data presented in this technical guide.

-

Safety Data Sheet. Aromatic Hydrocarbon Standard (1X1 mL). (2024-12-12). [Link]

-

NC DOL. Halogenated Hydrocarbons. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic. (2011-08-03). [Link]

-

RSC Publishing. Photochemical reactions of chlorobenzene derivatives in benzene. [Link]

-

Crunch Chemistry. Explaining the reactivity of substituted benzenes. (2025-09-23). [Link]

-

Chem-Space. 1-Bromo-4-(tert-butyl)-2-chlorobenzene, min 96%, 1 gram. [Link]

-

PubChem. 1-Bromo-4-(tert-butyl)-2-chlorobenzene. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. (2011-08-09). [Link]

-

MySkinRecipes. 4-Bromo-1-tert-butyl-2-chlorobenzene. [Link]

-

Wikipedia. Bromochlorobenzene. [Link]

-

Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. (2023-01-22). [Link]

-

University of Calgary. Ch13 - Mass Spectroscopy. [Link]

-

PubChem. 1-Bromo-4-tert-butylbenzene. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Google Patents. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene.

-

College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. (2023-12-02). [Link]

Sources

- 1. 4-Bromo-1-tert-butyl-2-chlorobenzene [myskinrecipes.com]

- 2. 1020717-87-6|this compound|BLD Pharm [bldpharm.com]

- 3. 1251032-65-1|1-Bromo-4-(tert-butyl)-2-chlorobenzene|BLD Pharm [bldpharm.com]

- 4. 1-Bromo-4-(tert-butyl)-2-chlorobenzene | C10H12BrCl | CID 53487911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Bromo-4-tert-butylbenzene | C10H13Br | CID 77595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum [chemicalbook.com]

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. ms isotopes: Br and Cl [employees.csbsju.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Photochemical reactions of chlorobenzene derivatives in benzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene - Google Patents [patents.google.com]

- 15. Bromochlorobenzene - Wikipedia [en.wikipedia.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 18. agilent.com [agilent.com]

- 19. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]

- 20. Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

A Technical Guide to 4-Bromo-2-(tert-butyl)-1-chlorobenzene: Structure, Synthesis, and Applications in Chemical R&D

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(tert-butyl)-1-chlorobenzene, a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. The document delineates the precise chemical structure and IUPAC nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis. A core focus is placed on the compound's utility as a versatile synthetic intermediate, exploring its reactivity in cross-coupling reactions and its role in constructing complex molecular architectures for drug discovery. This guide serves as an authoritative resource for researchers, offering both foundational knowledge and practical, actionable methodologies.

Chemical Identity and Nomenclature

This compound is a polysubstituted benzene derivative. Its structure is defined by a benzene ring functionalized with a bromine atom, a chlorine atom, and a tert-butyl group. The precise arrangement of these substituents is critical to its chemical reactivity and utility.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. This nomenclature is derived by prioritizing the substituents alphabetically (Bromo, Butyl, Chloro) and numbering the benzene ring to assign the lowest possible locants to these groups, which is the 1, 2, 4 substitution pattern.

Synonyms and Identifiers:

-

Benzene, 4-bromo-1-chloro-2-(1,1-dimethylethyl)-

-

CAS Number: 1020717-87-6[1]

It is important to distinguish this isomer from a related compound, 1-Bromo-4-(tert-butyl)-2-chlorobenzene (CAS Number: 1251032-65-1), where the substituent positions are different[2][3]. Careful verification of the CAS number is essential for procurement and experimental design.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The data below are computed properties, providing a reliable baseline for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrCl | PubChem[2] |

| Molecular Weight | 247.56 g/mol | PubChem[2][3] |

| Appearance | Liquid or solid (predicted) | - |

| XLogP3 | 4.9 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 0 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Monoisotopic Mass | 245.98109 Da | PubChem[2] |

| Storage | Sealed in a dry environment at room temperature. | BLDpharm[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several routes. A logical and efficient method involves the electrophilic bromination of a suitable precursor. The protocol described below utilizes 1-chloro-3-(tert-butyl)benzene as the starting material.

Causality of Experimental Choice: The choice of 1-chloro-3-(tert-butyl)benzene is strategic. In electrophilic aromatic substitution, both the chloro and tert-butyl groups are ortho-, para-directing. The chlorine atom is a deactivating director, while the tert-butyl group is an activating director. The para-position to the strongly activating tert-butyl group is sterically unhindered and electronically favored, leading to high regioselectivity for the incoming bromine electrophile at the C4 position. The C2 position is also activated, but the C4 position is generally preferred.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Electrophilic Bromination

-

Materials: 1-chloro-3-(tert-butyl)benzene, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (98%), Diethyl Ether, Saturated Sodium Thiosulfate solution (Na₂S₂O₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-chloro-3-(tert-butyl)benzene (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or neat if liquid.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Reagent Addition: Slowly add concentrated sulfuric acid (catalytic amount) to the stirred solution. Subsequently, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The use of NBS is a safer alternative to liquid bromine.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium thiosulfate solution to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Applications in Synthetic Chemistry and Drug Discovery

Halogenated aromatic compounds are foundational building blocks in modern organic synthesis, particularly in the pharmaceutical industry[5]. This compound is valued as a versatile intermediate due to the differential reactivity of its C-Br and C-Cl bonds.

-

Selective Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig amination). This reactivity difference allows for selective, stepwise functionalization. The bromo position can be reacted first, leaving the chloro position intact for a subsequent, different coupling reaction under more forcing conditions. This orthogonality is a powerful tool for building molecular complexity from a simple starting material[6].

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound serves as a key precursor in the synthesis of complex molecules. Its structural motif is found in intermediates for various therapeutic agents. For instance, related structures are used to prepare SGLT2 inhibitors like dapagliflozin, highlighting the importance of this chemical scaffold in drug development[7].

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized product. Below are the expected spectral signatures for this compound.

-

¹H NMR (Proton NMR):

-

~1.3-1.4 ppm: A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

~7.2-7.6 ppm: Three distinct signals in the aromatic region, integrating to 1H each. The proton at C6 (ortho to chlorine) and the proton at C5 (ortho to bromine) will likely appear as doublets, while the proton at C3 (between the tert-butyl and bromo groups) may appear as a doublet of doublets, depending on the coupling constants.

-

-

¹³C NMR (Carbon NMR):

-

~30-32 ppm: A signal for the methyl carbons of the tert-butyl group.

-

~35 ppm: A signal for the quaternary carbon of the tert-butyl group.

-

~120-155 ppm: Six distinct signals in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons attached to the halogens (C1 and C4) and the tert-butyl group (C2) will be readily identifiable.

-

-

IR (Infrared) Spectroscopy:

-

~2960-2870 cm⁻¹: C-H stretching vibrations from the tert-butyl group.

-

~1450-1580 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1000-1100 cm⁻¹: C-Cl stretching vibration.

-

~600-700 cm⁻¹: C-Br stretching vibration.

-

Safety, Handling, and Disposal

As a halogenated aromatic compound, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safety protocols[8][9].

-

Hazard Identification:

-

Flammability: May be a combustible liquid[8]. Keep away from heat, sparks, and open flames.

-

Health Hazards: Causes skin irritation[8]. May cause serious eye irritation and respiratory irritation[8][9]. Harmful if swallowed or inhaled[8].

-

Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects[10]. Avoid release to the environment.

-

-

Safe Handling:

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes[8].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8].

-

Inhalation: Move person to fresh air[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[8].

-

-

Disposal:

References

-

PubChem. (n.d.). 1-Bromo-4-(tert-butyl)-2-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Bromo-1-tert-butyl-2-chlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. 1020717-87-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-4-(tert-butyl)-2-chlorobenzene | C10H12BrCl | CID 53487911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1251032-65-1|1-Bromo-4-(tert-butyl)-2-chlorobenzene|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-1-tert-butyl-2-chlorobenzene [myskinrecipes.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. beta.lakeland.edu [beta.lakeland.edu]

Molecular weight and formula of 4-bromo-2-(tert-butyl)-1-chlorobenzene

An In-Depth Technical Guide to 4-bromo-2-(tert-butyl)-1-chlorobenzene: Synthesis, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bulky tert-butyl group and two distinct halogens (bromine and chlorine), offers opportunities for regioselective functionalization. This document details the compound's physicochemical properties, proposes a logical synthetic pathway with mechanistic insights, and explores its applications, particularly in the realm of drug discovery and materials science. Detailed experimental protocols are provided to illustrate its practical utility, serving as a vital resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction to this compound

This compound is a substituted benzene derivative characterized by a specific arrangement of chloro, bromo, and tert-butyl groups on the aromatic ring. The presence of both bromine and chlorine atoms allows for differential reactivity in common cross-coupling reactions, making it a strategically valuable intermediate. Typically, the carbon-bromine bond is more readily cleaved in palladium-catalyzed reactions than the more stable carbon-chlorine bond, enabling selective, stepwise synthesis of complex molecular architectures.

The sterically demanding tert-butyl group exerts significant influence on the molecule's reactivity and physical properties. It can direct incoming electrophiles during synthesis and provide steric shielding, which can be exploited to control reaction outcomes. Furthermore, the lipophilicity imparted by the tert-butyl group is a desirable trait in medicinal chemistry for modulating the pharmacokinetic profiles of drug candidates. This guide elucidates the core characteristics and synthetic utility of this compound.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols. While some physical properties like boiling and melting points for this specific isomer are not widely published, they can be inferred from similar structures or determined empirically.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1020717-87-6 | [1] |

| Molecular Formula | C₁₀H₁₂BrCl | [2][3][4][5] |

| Molecular Weight | 247.56 g/mol | [2][3][5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Storage | Sealed in dry, room temperature conditions | [2] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)Br)Cl | [3] |

Structural Representation

The chemical structure dictates the compound's reactivity. The ortho-tert-butyl group relative to the chlorine atom introduces significant steric hindrance around the C1 and C2 positions.

Caption: 2D structure of this compound.

Synthesis Pathway and Mechanistic Considerations

A robust synthesis of this compound can be achieved via a multi-step electrophilic aromatic substitution sequence, starting from commercially available precursors. The strategy hinges on the directing effects of the substituents and control of reaction conditions.

Proposed Synthetic Route

A logical and field-proven approach involves the sequential chlorination and bromination of tert-butylbenzene.

-

Friedel-Crafts Alkylation (Formation of Starting Material): tert-butylbenzene is readily synthesized from benzene and tert-butyl chloride or isobutylene via Friedel-Crafts alkylation.

-

Electrophilic Chlorination: Chlorination of tert-butylbenzene. The tert-butyl group is an ortho, para-directing group. This reaction yields a mixture of 1-chloro-2-(tert-butyl)benzene and 1-chloro-4-(tert-butyl)benzene. The desired ortho-isomer, 1-chloro-2-(tert-butyl)benzene, must be isolated from this mixture, typically via fractional distillation.

-

Electrophilic Bromination: The isolated 1-chloro-2-(tert-butyl)benzene is then subjected to bromination. Both the chloro- and tert-butyl groups are ortho, para-directing. The position para to the chloro group (C4) is the most electronically activated and sterically accessible site for the incoming electrophile (Br+), leading to the desired product, this compound.

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Advanced Synthesis

The true value of this compound lies in its capacity as a versatile synthetic intermediate. Halogenated compounds are of paramount importance in medicinal chemistry, as halogens can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[6]

Regioselective Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of its utility. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the selective introduction of a substituent at the C4 position while leaving the chlorine atom at C1 intact for subsequent transformations. This two-step functionalization is a powerful tool for building molecular complexity from a simple starting material.

Intermediate for Biologically Active Molecules

This scaffold is an ideal starting point for synthesizing analogs of known bioactive molecules. For instance, related di-halogenated phenyl derivatives serve as key intermediates in the synthesis of drugs like Dapagliflozin, a treatment for type 2 diabetes.[7][8] The unique substitution pattern of this compound allows chemists to explore novel chemical space around a core phenyl ring, which is a common motif in many pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of this compound, the following protocol outlines a standard Suzuki-Miyaura reaction to selectively form a new carbon-carbon bond at the C4 position.

Objective: To synthesize 4-Aryl-2-(tert-butyl)-1-chlorobenzene via selective coupling at the C-Br bond.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Triphenylphosphine [PPh₃] (0.08 equiv) or other suitable ligand

-

Potassium carbonate (K₂CO₃) (3.0 equiv), aqueous solution (2M)

-

Toluene and Ethanol (e.g., 3:1 mixture)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology

-

Catalyst Preparation: In a dry, inerted reaction flask, dissolve Pd(OAc)₂ and PPh₃ in a portion of the toluene. Stir for 15 minutes at room temperature to allow for pre-formation of the active catalyst complex.

-

Reagent Addition: To the flask, add this compound, the arylboronic acid, the remaining toluene, and ethanol.

-

Reaction Initiation: Begin vigorous stirring and add the aqueous potassium carbonate solution.

-

Heating: Heat the reaction mixture to 80-90 °C under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the mixture to room temperature. Add water and ethyl acetate to the flask. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-Aryl-2-(tert-butyl)-1-chlorobenzene.

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure.

-

Handling: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a high-value synthetic intermediate with a unique combination of steric and electronic features. Its differential halogen reactivity enables selective, stepwise functionalization, making it an attractive building block for constructing complex molecules in drug discovery and materials science. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this versatile compound.

References

-

PubChem. 1-Bromo-4-(tert-butyl)-2-chlorobenzene. [Link]

-

AbacipharmTech. 1-Bromo-4-(tert-butyl)-2-chlorobenzene. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. 1020717-87-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1251032-65-1|1-Bromo-4-(tert-butyl)-2-chlorobenzene|BLD Pharm [bldpharm.com]

- 3. 1-Bromo-4-(tert-butyl)-2-chlorobenzene | C10H12BrCl | CID 53487911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-(tert-butyl)-2-chlorobenzene - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-2-(tert-butyl)-1-chlorobenzene

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-bromo-2-(tert-butyl)-1-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this halogenated aromatic compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale, detailed acquisition protocols, and in-depth interpretation of the spectral features, grounding the analysis in fundamental principles of spectroscopy.

Introduction: The Structural Context

This compound is a polysubstituted aromatic compound featuring a benzene ring with three substituents: a bromine atom, a chlorine atom, and a tert-butyl group. The relative positions of these groups (1,2,4-substitution) create a specific pattern of electronic and steric environments for each atom, which is reflected in its spectroscopic signatures. Understanding this molecular architecture is paramount to interpreting the data obtained from various analytical techniques. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to build a cohesive and validated structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum reveals the electronic environment and connectivity of hydrogen atoms in the molecule. The aromatic region is of particular interest, as the substitution pattern dictates the chemical shifts and coupling patterns of the three aromatic protons.

Data Summary:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| C(CH₃)₃ | ~1.35 | Singlet (s) | - | 9H |

| Ar-H (position 6) | ~7.50 | Doublet (d) | ~2.5 | 1H |

| Ar-H (position 5) | ~7.30 | Doublet of Doublets (dd) | ~8.5, ~2.5 | 1H |

| Ar-H (position 3) | ~7.10 | Doublet (d) | ~8.5 | 1H |

Note: These are predicted values based on typical substituent effects. Actual experimental values may vary slightly.

Expertise & Causality:

-

The Tert-Butyl Singlet: The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bond. Consequently, they resonate as a single, sharp peak at approximately 1.35 ppm.[1] This upfield shift is characteristic of aliphatic protons.

-

Aromatic Region Analysis: The three aromatic protons are non-equivalent and exhibit a distinct splitting pattern.

-

The proton at position 6 is adjacent to the chlorine and ortho to the bromine. It appears as a doublet due to coupling with the proton at position 5 (ortho-coupling is typically 7-10 Hz, but here it is a meta-coupling of ~2.5 Hz).

-

The proton at position 5 is coupled to both the proton at position 6 (meta-coupling, J ≈ 2.5 Hz) and the proton at position 3 (ortho-coupling, J ≈ 8.5 Hz), resulting in a doublet of doublets.[2]

-

The proton at position 3 is ortho to the bulky tert-butyl group and coupled only to the proton at position 5, giving a doublet.[2]

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. Due to the lack of symmetry, all 10 carbon atoms in this compound are expected to be unique.

Data Summary:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C(C H₃)₃ | ~31.5 |

| C (CH₃)₃ | ~35.0 |

| Aromatic C-Br | ~120 |

| Aromatic C-H | ~127-132 (3 signals) |

| Aromatic C-Cl | ~133 |

| Aromatic C-C(CH₃)₃ | ~150 |

Note: Predicted values. Carbons with no attached protons, such as the quaternary carbon of the tert-butyl group and the carbons bonded to Cl and Br, typically show weaker signals.[3]

Expertise & Causality:

-

Aliphatic Carbons: The three equivalent methyl carbons of the tert-butyl group appear around 31.5 ppm, while the quaternary carbon is further downfield at ~35.0 ppm.[4]

-

Aromatic Carbons: Aromatic carbons resonate in the 120-150 ppm range.[5] The carbons directly attached to the electronegative halogens (C-Br and C-Cl) are deshielded and their shifts are influenced accordingly. The carbon attached to the tert-butyl group is significantly deshielded due to alkyl group effects. The remaining three carbons bearing hydrogen atoms will appear in the expected aromatic region.[5]

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[6] CDCl₃ is a standard solvent for small organic molecules and its residual proton signal can be used for chemical shift calibration.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift to 0 ppm.[6]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm.

-

A relaxation delay of 1-2 seconds is generally sufficient.[7]

-

-

¹³C NMR Acquisition:

-

Acquire several hundred to a few thousand scans due to the low natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A spectral width of ~220 ppm is standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2960-2870 | Aliphatic C-H Stretch (tert-butyl) | Strong |

| ~1600-1450 | Aromatic C=C Ring Stretch | Medium |

| ~800-900 | C-H Out-of-plane Bending | Strong |

| Below 800 | C-Cl and C-Br Stretch | Medium-Strong |

Expertise & Causality:

-

C-H Stretching: The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).[8][9] The strong intensity of the aliphatic C-H stretch is due to the nine equivalent C-H bonds in the tert-butyl group.

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region.[10]

-

Substitution Pattern: The strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[8] For a 1,2,4-trisubstituted benzene, a strong band is expected in the 800-900 cm⁻¹ region.[9]

-

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[11] KBr is used because it is transparent to IR radiation in the typical analysis range.[11]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[11][12]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Scan the sample over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[13]

Data Summary (Predicted for EI-MS):

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Significance |

| 260/262/264 | [M]⁺˙ (Molecular Ion) | Confirms Molecular Weight |

| 245/247/249 | [M - CH₃]⁺ | Loss of a methyl group |

| 181/183 | [M - Br]⁺ or [M - C₄H₉]⁺ | Loss of Bromine or tert-butyl |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Expertise & Causality:

-

Molecular Ion Cluster: Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks.[14] The most abundant combination will be [C₁₀H₁₂⁷⁹Br³⁵Cl]⁺. The presence of one Br and one Cl atom leads to a characteristic M, M+2, and M+4 pattern. The relative intensities of these peaks can be calculated based on isotopic probabilities and are a definitive indicator of the presence of one bromine and one chlorine atom.[14]

-

Fragmentation Pathways: Under high-energy electron impact, the molecular ion fragments in predictable ways.[15]

-

Loss of a Methyl Group: A common fragmentation for molecules with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in a peak at [M-15]⁺.

-

Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the tert-butyl group can occur, leading to the loss of a tert-butyl radical (•C₄H₉) and a bromochlorobenzene cation.

-

Loss of Halogens: Cleavage of the C-Br or C-Cl bond can also occur.

-

tert-Butyl Cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is highly characteristic.

-

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (less than a microgram) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[13] The sample is vaporized in the inlet system.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[16][17] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).[16]

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates how NMR, IR, and MS are synergistically used for structural elucidation.

Caption: Integrated workflow for structural elucidation.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a detailed and self-validating portrait of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern. IR spectroscopy identifies the key functional groups and corroborates the aromatic nature and substitution. Finally, mass spectrometry confirms the molecular weight and elemental composition (Br, Cl) through its characteristic isotopic pattern and fragmentation. This multi-faceted approach ensures a high degree of confidence in the structural assignment, a critical requirement in research and drug development.

References

-

PubChem. 1-Bromo-4-tert-butylbenzene. National Center for Biotechnology Information. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Iowa State University. Mass Spectrometry Tutorial (Dr. Kamel Harrata). Chemical Instrumentation Facility. [Link]

-

Shimadzu. KBr Pellet Method. Shimadzu Corporation. [Link]

- Google Patents. CN102976885A - Synthesis method of 4-tert-butyl-1-chlorobenzene.

-

University of Wisconsin-Platteville. Short Summary of 13C-NMR Interpretation. [Link]

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. RSC Publishing. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

Chemistry LibreTexts. Electron Ionization. [Link]

-

Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

- Google Patents. CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?. [Link]

-

YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

OpenStax. Spectroscopy of Aromatic Compounds. [Link]

-

NIST. Benzene, 1-bromo-4-chloro-. NIST WebBook. [Link]

-

Royal Society of Chemistry. Supporting Information for .... [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. [Link]

-

YouTube. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

-

ACS Publications. Infrared Analysis of Solids by Potassium Bromide Pellet Technique. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

Wiley-VCH. 10 Typical IR Absorptions of Aromatic Compounds. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

International Journal of Science and Research. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

-

SlideShare. Mass 2021 2 (Electron impact). [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

NIST. 1-(2-bromoethoxy)-4-chlorobenzene. NIST WebBook. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Chemsrc. 1-Bromo-2-(tert-butyl)benzene. [Link]

Sources

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]